molecular formula C16H24BNO4 B12095334 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate

Cat. No.: B12095334
M. Wt: 305.2 g/mol
InChI Key: KFTLIFQKLJPEIX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate is a boronate ester derivative featuring a phenylamino-acetate backbone. The compound integrates a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]acetate

InChI

InChI=1S/C16H24BNO4/c1-6-20-14(19)11-18-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10,18H,6,11H2,1-5H3

InChI Key

KFTLIFQKLJPEIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation to form the boronic ester. The resulting intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or THF.

Major Products

    Oxidation: Boronic acid derivative.

    Reduction: Corresponding alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate involves the formation of boron-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of arylboronate esters with structural variations in substituents, ester groups, and ring positions. Key analogs include:

Compound Name CAS RN Molecular Formula Key Substituents Similarity Score Reference
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 890839-11-9 C₁₆H₂₂BO₄ Ethyl ester, no amino group 0.97
Methyl 2-(2-methyl-4-(dioxaborolan-2-yl)phenyl)acetate 859169-20-3 C₁₄H₁₉BO₄ Methyl ester, methyl substituent 0.99
Ethyl 2-(2-fluoro-4-(dioxaborolan-2-yl)phenyl)acetate N/A C₁₆H₂₁BFO₄ Fluorine substituent N/A
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid N/A C₁₄H₁₉BO₄ Free carboxylic acid N/A

Key Observations:

  • Amino Group Utility: The phenylamino group in the target compound may improve binding affinity in kinase inhibitors (e.g., MST3/4 kinases), as seen in structurally related intermediates .

Reactivity in Cross-Coupling Reactions

All analogs participate in palladium-catalyzed cross-couplings, but their efficiency varies:

  • Ethyl 2-(4-(dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9) demonstrates robust reactivity in forming biaryl systems, with yields exceeding 80% under optimized conditions .
  • Free Acid Form (C₁₄H₁₉BO₄): The carboxylic acid derivative shows lower solubility in non-polar solvents, requiring base activation for couplings .

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